molecular formula C12H11N3O B2429325 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 860610-78-2

3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B2429325
CAS No.: 860610-78-2
M. Wt: 213.24
InChI Key: WUSBRVHIYOCSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied, which requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5- a ]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (200 MHz, DMSO-d6) δ 10.44 (br. s, 1H, NH), 9.96 (br. s, 1H, NH), 7.64 (d, J = 7.8, 2H, ArH), 7.55 (d, J = 8.8, 2H, ArH), 7.10–7.42 (m, 9H, ArH), 6.54 (s, 1H, C (7)H), 2.30 (s, 3H, CH3), 2.21 (s, 3H, CH3); 13C NMR (125 MHz, DMSO-d6) δ 165.17, 151.57, 144.42, 141.15, 139.43, 138.38, 136.08, 129.88, 129.14, 128.99, 128.67, 128.49, 127.50, 127.35, 126.40, 121.64, 115.05, 105.14, 70.69, 60.75, 21.35, 17.48 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5- a ]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, it is a white solid with a melting point of 332–334 °C (MeOH, decomp.) .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives have shown potential in antimicrobial and antitubercular activities. Compounds synthesized from this chemical have exhibited pronounced antimicrobial properties, particularly against Mycobacterium tuberculosis, which causes tuberculosis (Kamdar et al., 2011). This suggests the compound's relevance in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Certain derivatives of this compound have been identified with significant anti-inflammatory and analgesic effects. For instance, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class derived from this compound, have shown high anti-inflammatory activity without the common ulcerogenic side effects of standard NSAIDs (Auzzi et al., 1983).

Anticancer Activity

The derivatives of this compound have also been explored for their anticancer properties. Some of these compounds have shown significant inhibitory activity against specific cancer cell lines, suggesting their potential role in cancer chemotherapy (Abdellatif et al., 2014).

Corrosion Inhibition

Research has also indicated the use of this compound derivatives in corrosion inhibition. These compounds have been effective in protecting C-steel surfaces in acidic environments, highlighting their industrial application in corrosion prevention (Abdel Hameed et al., 2020).

Anthelmintic Activity

Some pyrazolo[1,5-a]pyrimidines, derived from this compound, have shown moderate in vitro anthelmintic activity against Nippostrongylus brasiliensis, a parasitic worm, indicating their potential use in treating parasitic infections (Quiroga et al., 1999).

Future Directions

Future research could focus on further exploring the medicinal chemistry applications of this compound, given its significant photophysical properties . Additionally, more studies could be conducted to understand its synthesis pathways and chemical reactions .

Mechanism of Action

Target of Action

It is suggested that the compound may interact with voltage-gated ion channels and modulate gabaergic activity .

Mode of Action

It is likely to have several mechanisms of action, including inhibiting voltage-gated ion channels and modulating GABAergic activity . These actions can alter the excitability of neurons, potentially leading to its observed anticonvulsant effects.

Result of Action

The compound has been shown to exhibit potent anticonvulsant activities in the maximal electroshock test (MES). The most promising compound showed significant anticonvulsant activity in the MES test with an ED50 value of 19.7 mg/kg . This suggests that the compound’s action results in a reduction of seizure activity.

Properties

IUPAC Name

3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBRVHIYOCSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.